molecular formula C13H14N2O2 B7514804 N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide

N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide

Cat. No. B7514804
M. Wt: 230.26 g/mol
InChI Key: RCPDFSXBYKFRBF-UHFFFAOYSA-N
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Description

N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide, also known as Mecamylamine, is a chemical compound that has been extensively studied for its potential pharmacological applications. Mecamylamine belongs to the class of drugs known as nicotinic acetylcholine receptor antagonists.

Mechanism of Action

N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide is a non-selective nicotinic acetylcholine receptor antagonist. It blocks the action of acetylcholine at nicotinic receptors in the central and peripheral nervous system. This results in a decrease in the release of dopamine and other neurotransmitters, which may be responsible for its pharmacological effects.
Biochemical and Physiological Effects
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure by blocking nicotinic receptors in the sympathetic ganglia. It has also been shown to have antidepressant effects, possibly by increasing the release of serotonin and norepinephrine. N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide has been shown to reduce pain sensitivity, possibly by blocking nicotinic receptors in the dorsal horn of the spinal cord.

Advantages and Limitations for Lab Experiments

N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide has a number of advantages and limitations for lab experiments. It is a well-studied compound with a known mechanism of action. It is also relatively easy to synthesize and purify. However, N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide has a short half-life and may require frequent dosing in animal experiments. It may also have off-target effects at high doses.

Future Directions

There are a number of potential future directions for the study of N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide. One potential direction is the development of more selective nicotinic receptor antagonists with fewer off-target effects. Another potential direction is the study of N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide in combination with other drugs for the treatment of addiction and other disorders. Finally, the potential use of N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide in the treatment of other disorders, such as Alzheimer's disease, should be explored.

Synthesis Methods

N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide can be synthesized through a multistep process starting from 2,5-dimethylfuran. The first step involves the reaction of 2,5-dimethylfuran with 2-bromoethylamine hydrobromide to form 1-(2-bromoethyl)-2,5-dimethylfuran. The second step involves the reaction of 1-(2-bromoethyl)-2,5-dimethylfuran with 4-pyridinecarboxylic acid to form N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide. The final step involves the purification of the compound through recrystallization.

Scientific Research Applications

N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide has been extensively studied for its potential pharmacological applications. It has been shown to have antihypertensive, antidepressant, and analgesic effects. N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide has also been studied for its potential use in the treatment of addiction, particularly nicotine addiction. It has been shown to reduce the reinforcing effects of nicotine and may be useful in smoking cessation programs.

properties

IUPAC Name

N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-3-4-12(17-9)10(2)15-13(16)11-5-7-14-8-6-11/h3-8,10H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPDFSXBYKFRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide

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